4-Carboxy-2-chlorophenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-borono-3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDHSNLXZRGWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590366 | |

| Record name | 4-Borono-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851335-09-6 | |

| Record name | 4-Borono-3-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851335-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Borono-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Carboxy-2-chlorophenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Carboxy-2-chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Carboxy-2-chlorophenylboronic acid, a vital building block in medicinal chemistry and materials science. This document is intended to be a valuable resource, offering detailed data and experimental methodologies to support research and development activities.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

General and Chemical Properties

| Property | Value | Source |

| CAS Number | 851335-09-6 | [1] |

| Molecular Formula | C₇H₆BClO₄ | [1] |

| Molecular Weight | 200.38 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | Typically ≥97% | [2] |

Thermodynamic and Acidity Properties

| Property | Value | Source/Method |

| Melting Point | 210 °C | [1] |

| Boiling Point | Data not available (likely decomposes) | N/A |

| pKa (predicted) | 3.71 ± 0.10 | Computational Prediction |

| Solubility | Data not available; expected to be soluble in polar organic solvents like DMSO and methanol, and aqueous base. | Inferred from related compounds |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are provided below. These protocols are based on standard analytical techniques for organic compounds and can be adapted for specific laboratory settings.

Determination of Melting Point

Principle: The melting point is determined as the temperature range over which the crystalline solid transitions to a liquid. This is a key indicator of purity.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2.

Determination of Solubility

Principle: The solubility is determined by finding the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.

Methodology (Shake-Flask Method):

-

Preparation: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, methanol, ethanol, DMSO, acetone).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions are centrifuged to pellet the undissolved solid.

-

Quantification: A known volume of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Reporting: The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa

Principle: The acid dissociation constant (pKa) is determined by titrating a solution of the compound with a standard base and monitoring the pH change. The pKa corresponds to the pH at which the acid and its conjugate base are present in equal concentrations.

Methodology (Potentiometric Titration):

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if necessary) to a known concentration (e.g., 0.01 M).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter and electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve. Due to the presence of two acidic protons (carboxylic acid and boronic acid), two inflection points may be observed.

Spectroscopic and Thermal Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of the compound by observing the magnetic properties of atomic nuclei.

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a calibrated NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals are analyzed to confirm the structure of the molecule.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The absorption bands are assigned to specific functional groups (e.g., O-H stretch of the carboxylic acid and boronic acid, C=O stretch of the carboxylic acid, C-Cl stretch, and B-O stretch).

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions to determine the molecular weight and elemental composition of a compound.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: The solution is introduced into the ESI source where it is ionized.

-

Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer.

-

Data Analysis: The molecular ion peak is identified to confirm the molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental composition.

Thermal Analysis (TGA/DSC)

Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. These techniques provide information on thermal stability and phase transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is placed in a TGA or DSC pan.

-

TGA Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) to a high temperature (e.g., 600 °C). The mass loss is recorded as a function of temperature.

-

DSC Analysis: The sample is heated at a constant rate, and the heat flow is measured relative to a reference pan. This will show endothermic events like melting and exothermic events like decomposition.

-

Data Analysis: The TGA thermogram indicates the onset of decomposition and the number of decomposition steps. The DSC thermogram provides the melting point and the enthalpy of fusion, as well as the temperatures of any other thermal events.

Logical Relationship of Physical Properties

The following diagram illustrates the interconnectedness of the physical properties and the analytical techniques used for their determination.

Caption: Interrelationship of physical properties and analytical methods.

References

A Technical Guide to 4-Carboxy-2-chlorophenylboronic Acid (CAS 851335-09-6)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Carboxy-2-chlorophenylboronic acid, a versatile building block in modern organic chemistry and medicinal research. It details the compound's physicochemical properties, safety and handling protocols, and its significant applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Compound Identification and Properties

This compound is an organic compound featuring a benzene ring substituted with a carboxylic acid, a chloro group, and a boronic acid functional group.[1] This trifunctional nature makes it a valuable reagent for constructing complex molecular architectures.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 851335-09-6[2][3][4][5] |

| Molecular Formula | C₇H₆BClO₄[2][3][4][6][7] |

| Molecular Weight | 200.38 g/mol [1][2][6][8] |

| IUPAC Name | 4-Borono-3-chlorobenzoic acid[1][3] |

| Synonyms | 4-Carboxy-2-chlorobenzeneboronic acid, 2-Chloro-4-carboxyphenylboronic acid[1][2][7][8][9] |

| PubChem ID | 17750227[2][10] |

| MDL Number | MFCD07363763[2][5][7] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder[1][2][6] |

| Melting Point | 210 °C[2], 212-216 °C[3] |

| Purity | Typically ≥95%[3], with some suppliers offering ≥97% or ≥98%[2][6][9] |

| Solubility | Generally soluble in polar solvents like water and alcohols[1] |

| Storage Conditions | Store at room temperature or in a cool, dry place.[2][3] Some suppliers recommend storing at temperatures not exceeding 8°C.[7] |

Safety and Handling

This compound is classified as hazardous. Users must consult the Safety Data Sheet (SDS) before handling and adhere to all recommended safety protocols.

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Description |

| Pictogram(s) | Danger[3] | |

| Signal Word | Danger[3] | |

| Hazard Statements | H302 | Harmful if swallowed.[3] |

| H318 | Causes serious eye damage.[3] | |

| Precautionary Statements | P264 | Wash skin thoroughly after handling.[3] |

| P270 | Do not eat, drink or smoke when using this product.[3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][11] | |

| P301+P312+P330 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[3] | |

| P305+P351+P338+P310 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[3] |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3][11]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3][11]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[3][11] Obtain immediate medical aid.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and obtain immediate medical aid.[3][11]

Core Applications and Research Areas

This compound is a key building block in several areas of chemical research and development due to its versatile reactivity.

-

Suzuki-Miyaura Cross-Coupling: Its most prominent application is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a powerful method for forming carbon-carbon bonds, essential for synthesizing biaryl compounds and other complex organic molecules.[12][13][14]

-

Drug Development: The compound serves as a crucial intermediate in the synthesis of diverse pharmaceuticals.[2] It is particularly valuable in developing targeted therapies for cancer and other diseases.[2][15]

-

Material Science: It is utilized in the creation of advanced materials, including specialized polymers and nanomaterials for applications in electronics and renewable energy.[2][15]

-

Bioconjugation: The boronic acid moiety can form reversible covalent bonds with diols, a property leveraged in bioconjugation techniques to attach biomolecules to surfaces or other molecules for drug delivery systems.[2][15]

-

Sensor Technology: It is used in the development of chemical sensors for detecting specific analytes, with applications in environmental monitoring and food safety.[2]

The logical progression from the compound's fundamental role to its advanced applications is visualized below.

Experimental Protocols: Representative Suzuki-Miyaura Coupling

While specific reaction conditions must be optimized for each unique substrate pairing, the following provides a generalized, representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid like this compound.

Objective: To couple an aryl halide (Ar¹-X) with this compound (Ar²-B(OH)₂) to form a biaryl product (Ar¹-Ar²).

Materials:

-

Aryl halide (e.g., a bromobenzene derivative)

-

This compound (1.1 to 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Reaction Execution: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl compound.

The catalytic cycle for this reaction is a fundamental concept in organometallic chemistry.

References

- 1. CAS 851335-09-6: 4-Borono-3-chlorobenzoic acid [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. aksci.com [aksci.com]

- 4. scbt.com [scbt.com]

- 5. Angene - this compound | 851335-09-6 | MFCD07363763 | AG0033YW [japan.angenechemical.com]

- 6. This compound (contains varying amo… [cymitquimica.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. chemwhat.com [chemwhat.com]

- 9. calpaclab.com [calpaclab.com]

- 10. BLDpharm - Bulk Product Details [bldpharm.com]

- 11. capotchem.cn [capotchem.cn]

- 12. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 4-Carboxy-2-chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and a plausible synthetic route for 4-Carboxy-2-chlorophenylboronic acid, a key building block in medicinal chemistry and organic synthesis.

Structure and Chemical Properties

This compound is an organoboron compound featuring a benzene ring substituted with a carboxylic acid group, a chlorine atom, and a boronic acid functional group. This trifunctional nature makes it a versatile reagent in the synthesis of complex organic molecules.

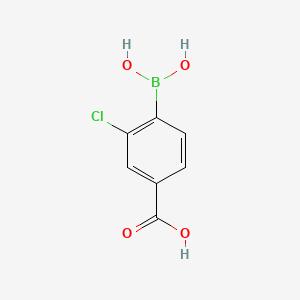

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 851335-09-6 | [1][2][3] |

| Molecular Formula | C₇H₆BClO₄ | [1][2] |

| Molecular Weight | 200.38 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 210 °C (literature) | [1] |

| Purity | 98-105% (by titration) | [1] |

Synthesis of this compound

The proposed synthesis involves the protection of the carboxylic acid group, followed by the selective borylation at the position of the more reactive halogen (bromine), and subsequent deprotection to yield the final product.

The following diagram outlines the proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative)

Materials:

-

3-chloro-4-bromobenzoic acid

-

Thionyl chloride or an alcohol (e.g., methanol, ethanol) with an acid catalyst for esterification

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

A suitable base (e.g., potassium acetate)

-

Anhydrous solvent (e.g., dioxane, DMSO)

-

Hydrochloric acid

-

Sodium hydroxide or lithium hydroxide for hydrolysis

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Protection of the Carboxylic Acid:

-

Convert 3-chloro-4-bromobenzoic acid to its corresponding methyl or ethyl ester to prevent interference of the acidic proton during the borylation step. This can be achieved by reacting with thionyl chloride to form the acid chloride followed by quenching with the alcohol, or via Fischer esterification.

-

Purify the resulting ester by column chromatography or recrystallization.

-

-

Miyaura Borylation:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected 3-chloro-4-bromobenzoic acid ester (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and the base (e.g., potassium acetate, 3.0 eq.) in an anhydrous solvent.

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.).

-

Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the borylated ester.

-

-

Deprotection of the Carboxylic Acid:

-

Dissolve the purified borylated ester in a suitable solvent mixture (e.g., THF/water).

-

Add a base such as lithium hydroxide or sodium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

-

Table 2: Representative Quantitative Data for Miyaura Borylation

| Parameter | Expected Value |

| Yield | 60-85% (overall) |

| Purity | >95% (after purification) |

Note: The expected values are based on typical yields for Miyaura borylation reactions and may vary depending on the specific reaction conditions and scale.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its primary application is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[5] This reaction is a cornerstone of modern drug discovery and development.

The diagram below illustrates the role of this compound in a generalized Suzuki-Miyaura cross-coupling reaction.

Caption: Role of this compound in Suzuki-Miyaura coupling.

The presence of the carboxylic acid and chlorine substituents allows for further functionalization, making this compound a versatile starting material for the synthesis of a wide range of biologically active molecules, particularly in the development of targeted cancer therapies.[1]

References

- 1. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the Solubility Profile of 4-Carboxy-2-chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Carboxy-2-chlorophenylboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for structurally related compounds, namely 4-chlorophenylboronic acid and 4-carboxyphenylboronic acid, as relevant proxies. The guide details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to ascertain the precise solubility of the title compound. Furthermore, this document includes visualizations of a standard solubility determination workflow and a typical Suzuki-Miyaura coupling reaction, a key application for this class of compounds, to provide a practical context for its use in synthetic chemistry.

Introduction

This compound is a bifunctional organic compound featuring a boronic acid moiety, a carboxylic acid group, and a chloro-substituted phenyl ring.[1][2][3] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science.[2] The boronic acid group is renowned for its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] The carboxylic acid and chloro substituents modulate the molecule's polarity, hydrogen bonding capabilities, and overall physicochemical properties, which in turn influence its solubility and potential biological activity.

A thorough understanding of the solubility of this compound in various solvents is paramount for its practical application in organic synthesis, purification, formulation, and drug delivery systems.[2] The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide aims to provide researchers with foundational knowledge and practical methodologies for assessing the solubility of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 851335-09-6 | [2][3] |

| Molecular Formula | C₇H₆BClO₄ | [1][2][3] |

| Molecular Weight | 200.38 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 210 °C (lit.) | [2] |

Solubility Profile (Based on Analogous Compounds)

Table 2: Solubility of 4-Chlorophenylboronic Acid

| Solvent | Solubility | Remarks | Reference |

| Water | 2.5 g/100 mL | - | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar organic solvent. | [5] |

| Ether Solvents | Insoluble | - | [5] |

Table 3: Solubility of 4-Carboxyphenylboronic Acid

| Solvent | Solubility | Remarks | Reference |

| Water | Slightly Soluble | - | [6] |

| Methanol | Slightly Soluble | - | [6][7] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | - | [6] |

Based on these analogs, it can be inferred that this compound is likely to exhibit low to moderate solubility in water and polar protic solvents, with potentially higher solubility in polar aprotic solvents like DMSO. The presence of both a polar carboxylic acid group and a less polar chlorophenyl group suggests a complex solubility behavior that will be highly dependent on the solvent's properties.

Experimental Protocol for Solubility Determination

Several methods can be employed to determine the solubility of a compound like this compound. A common and reliable technique is the dynamic (polythermal) method , which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[8][9][10] This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[8][9]

4.1. Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, toluene, DMSO)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and a photodetector for turbidity measurement

-

Analytical balance

4.2. Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.

-

Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly and constantly increased (e.g., 0.1-0.5 °C/min).[8]

-

Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.[8][9]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.[8]

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the workflow for determining the solubility of this compound using the dynamic method.

Caption: Workflow for Dynamic Solubility Measurement.

5.2. Application in Suzuki-Miyaura Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds. The general scheme is depicted below.

Caption: Generalized Suzuki-Miyaura Coupling Scheme.

Conclusion

While direct, comprehensive solubility data for this compound remains elusive in public literature, this guide provides a foundational understanding based on the properties of analogous compounds. Researchers can utilize the detailed experimental protocol to generate precise solubility data tailored to their specific applications. The provided visualizations offer a clear overview of the experimental workflow and a key synthetic application of this versatile compound. A thorough characterization of its solubility profile will undoubtedly facilitate its broader use in the development of novel pharmaceuticals and advanced materials.

References

- 1. This compound (contains varying amo… [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. (4-Chlorophenyl)boronic acid | CAS#:1679-18-1 | Chemsrc [chemsrc.com]

- 5. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 6. 4-Carboxyphenylboronic acid | 14047-29-1 [chemicalbook.com]

- 7. 4-Carboxyphenylboronic Acid | 14047-29-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Spectral Analysis of 4-Carboxy-2-chlorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-2-chlorophenylboronic acid is a versatile organic compound of significant interest in medicinal chemistry and materials science. Its dual functionality, featuring both a carboxylic acid and a boronic acid group on a chlorinated benzene ring, makes it a valuable building block in the synthesis of complex molecules.[1] It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery.[1] This technical guide provides an in-depth overview of the spectral analysis of this compound, offering a summary of expected data, detailed experimental protocols, and a workflow for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 851335-09-6 | [1][2][3] |

| Molecular Formula | C₇H₆BClO₄ | [1][3] |

| Molecular Weight | 200.38 g/mol | [1] |

| Melting Point | 208-210 °C | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Spectral Data Summary

The following tables summarize the expected spectral data for this compound based on the analysis of structurally similar compounds.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, a deuterated solvent such as DMSO-d₆ is recommended for analysis.[4]

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~8.2 | Singlet (broad) | 2H | -B(OH)₂ |

| ~7.9 | Doublet | 1H | Ar-H |

| ~7.6 | Doublet | 1H | Ar-H |

| ~7.5 | Doublet of doublets | 1H | Ar-H |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~167 | -COOH |

| ~140 | Ar-C |

| ~135 | Ar-C |

| ~132 | Ar-C |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~125 | Ar-C (C-B) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Strong, broad | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |

| ~1350 | Strong | B-O stretch |

| ~1100 | Medium | C-O stretch |

| ~850 | Medium | C-Cl stretch |

| ~750 | Medium | C-H bend (aromatic) |

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) in negative mode is a suitable technique for this molecule.

Table 4: Predicted Mass Spectrometry Data (ESI Negative Mode)

| m/z | Ion |

| 199.0 | [M-H]⁻ |

| 181.0 | [M-H-H₂O]⁻ |

| 155.0 | [M-H-CO₂]⁻ |

Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of this compound.

References

Understanding Boroxine Formation in 4-Carboxy-2-chlorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids are a cornerstone of modern synthetic chemistry, renowned for their versatility in cross-coupling reactions and their growing importance as pharmaceutical building blocks. A crucial, yet often overlooked, aspect of their chemistry is the reversible formation of boroxines, the cyclic trimeric anhydrides, through dehydration. This equilibrium has significant implications for reaction stoichiometry, compound stability, and formulation development. This technical guide provides an in-depth examination of the principles governing boroxine formation, with a specific focus on 4-Carboxy-2-chlorophenylboronic acid. While specific thermodynamic data for this compound are not extensively published, this paper extrapolates from established research on substituted phenylboronic acids to predict its behavior. Detailed experimental protocols for inducing and characterizing the boronic acid-boroxine equilibrium are provided, alongside a discussion of the analytical techniques best suited for quantification.

Introduction: The Boronic Acid-Boroxine Equilibrium

Boronic acids (R-B(OH)₂) exist in a dynamic equilibrium with their corresponding boroxines ((RBO)₃) and water. This transformation is a reversible dehydration reaction where three molecules of a boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[1][2][3]

The position of this equilibrium is influenced by several factors, including:

-

Water Content: The presence of water shifts the equilibrium towards the boronic acid monomer, while anhydrous conditions favor the formation of the boroxine.[1]

-

Temperature: Boroxine formation is often an entropically driven process due to the release of free water molecules.[1][2] Consequently, higher temperatures can favor the boroxine form.

-

Solvent: The hydrogen-bond accepting properties of the solvent can significantly affect the hydrolytic equilibrium.[4]

-

Substituents: The electronic nature of the substituents on the aryl ring plays a critical role. Electron-donating groups tend to stabilize the boroxine ring, while electron-withdrawing groups favor the monomeric boronic acid form by increasing the Lewis acidity of the boron atom and its susceptibility to hydrolysis.[2]

For This compound , the presence of two electron-withdrawing groups—the carboxylic acid at the 4-position and the chloro group at the 2-position—is expected to shift the equilibrium significantly towards the monomeric boronic acid form under standard conditions. The boroxine is likely to be less stable and more susceptible to hydrolysis compared to phenylboronic acid or its electron-donated derivatives.

Thermodynamic Considerations

While specific thermodynamic parameters for the this compound-boroxine equilibrium are not available in the cited literature, studies on other para-substituted phenylboronic acids provide valuable insights. Tokunaga et al. systematically investigated these equilibria in CDCl₃ using ¹H NMR spectroscopy.[2] Their findings demonstrate a clear correlation between the electronic properties of the substituent and the thermodynamic stability of the boroxine.

The formation of boroxine is often an enthalpically unfavorable but entropically favorable process.[1][2] This entropy gain, resulting from the release of three water molecules, is a primary driving force for the reaction.

Table 1: Thermodynamic Parameters for the Formation of Tris(4-substituted phenyl)boroxines in CDCl₃ at 25°C [2]

| Substituent (R) | Hammett Constant (σ) | K (Equilibrium Constant) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

| OMe | -0.27 | 1.40 | -0.8 | 10.9 | 11.7 |

| Me | -0.17 | 0.45 | 2.0 | 12.6 | 10.6 |

| H | 0.00 | 0.32 | 2.8 | 14.3 | 11.5 |

| Cl | 0.23 | 0.11 | 5.4 | 16.8 | 11.4 |

| CO₂Me | 0.45 | 0.05 | 7.4 | 18.9 | 11.5 |

| CN | 0.66 | 0.02 | 9.7 | 21.4 | 11.7 |

| NO₂ | 0.78 | 0.01 | 11.4 | 22.3 | 10.9 |

Data sourced from Tokunaga, Y. et al. (2002).[2]

Based on this data, the strongly electron-withdrawing nature of the carboxyl and chloro substituents on this compound would predict a very small equilibrium constant (K), indicating a strong preference for the monomeric acid form in solution.

Signaling Pathways and Experimental Workflows

Visualizing the relationships and processes involved is key to understanding boroxine formation.

Caption: The reversible equilibrium between boronic acid and its boroxine.

Caption: A generalized workflow for studying boroxine formation.

Experimental Protocols

The following protocols are representative methodologies for the formation and characterization of boroxines from boronic acids.

Protocol 1: Formation of Boroxine via Azeotropic Dehydration

This method is effective for driving the equilibrium towards the boroxine by removing water.

-

Apparatus Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.

-

Reagents: Add this compound (1.0 eq) to the flask. Add a solvent that forms an azeotrope with water (e.g., toluene or benzene) in a concentration of approximately 0.1-0.5 M.

-

Reaction: Heat the mixture to reflux. Water from the dehydration will be collected in the Dean-Stark trap.

-

Monitoring: Continue reflux until no more water is collected in the trap (typically 2-12 hours).

-

Isolation: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid will be the boroxine, which should be stored under anhydrous conditions.

Protocol 2: Quantitative Analysis by ¹H NMR Spectroscopy

This protocol allows for the determination of the equilibrium constant between the boronic acid and boroxine in solution.[2]

-

Sample Preparation: Prepare a stock solution of the boronic acid in a deuterated solvent (e.g., CDCl₃) of known concentration. Prepare a separate stock solution of an internal standard (e.g., mesitylene) of known concentration.

-

Equilibration: In an NMR tube, combine a known volume of the boronic acid solution, the internal standard solution, and a known amount of water. Tightly cap the tube and allow it to equilibrate at a constant temperature (e.g., 25°C in a temperature-controlled spectrometer) for several hours.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) is used to allow for accurate integration.

-

Analysis:

-

Identify distinct, well-resolved peaks corresponding to the boronic acid monomer and the boroxine trimer.

-

Integrate the area of a peak for the monomer (A_mono), a peak for the boroxine (A_boro), and a peak for the internal standard (A_std).

-

Calculate the concentration of each species:

-

[Monomer] = (A_mono / # protons_mono) / (A_std / # protons_std) * [Standard]

-

[Boroxine] = (A_boro / # protons_boro) / (A_std / # protons_std) * [Standard]

-

-

Calculate the equilibrium constant (K) using the formula: K = [Boroxine] / [Monomer]³ (assuming water concentration is constant or in large excess).

-

Protocol 3: Characterization by Thermal Analysis (TGA/DSC)

Thermal methods are excellent for observing the dehydration process in the solid state.[5]

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of the this compound into a TGA or DSC sample pan.

-

TGA Method:

-

Heat the sample under an inert atmosphere (e.g., nitrogen) at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature above the expected dehydration (e.g., 250 °C).

-

The TGA curve will show a weight loss step corresponding to the loss of water. For a complete conversion of three moles of boronic acid to one mole of boroxine, the expected weight loss is approximately 9%.

-

-

DSC Method:

-

Heat the sample under similar conditions as the TGA.

-

The DSC curve will show an endothermic peak corresponding to the energy absorbed during the dehydration process. The temperature and enthalpy of this transition can be determined.

-

Conclusion and Future Outlook

The equilibrium between this compound and its corresponding boroxine is a critical chemical characteristic that impacts its use in synthesis and drug development. Based on established principles, the electron-withdrawing chloro and carboxy groups strongly favor the monomeric boronic acid form, making the boroxine relatively unstable and prone to hydrolysis. Researchers working with this compound should be aware that samples, particularly if stored under anhydrous conditions or heated, may contain varying amounts of the boroxine anhydride. The experimental protocols detailed in this guide provide a framework for the controlled formation, characterization, and quantification of this equilibrium. Future computational and experimental studies are warranted to determine the precise thermodynamic and kinetic parameters for this specific, and increasingly important, chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. Formation of boroxine: Its stability and thermodynamic parameters in solution | Semantic Scholar [semanticscholar.org]

- 4. The Boroxine-Boronic Acid Equilibrium. | Semantic Scholar [semanticscholar.org]

- 5. Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations [mdpi.com]

Commercial Availability and Technical Profile of High-Purity 4-Carboxy-2-chlorophenylboronic Acid: A Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of high-purity 4-Carboxy-2-chlorophenylboronic acid (CAS No. 851335-09-6), a critical building block in pharmaceutical and materials science research. This document details commercially available purity levels, provides adaptable experimental protocols for quality assessment, and illustrates its application in the synthesis of potent biological agents.

Commercial Availability

High-purity this compound is available from a range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels typically exceed 98%, ensuring suitability for sensitive synthetic applications such as Suzuki-Miyaura cross-coupling reactions. While bulk pricing is generally available upon request, research-scale quantities are readily obtainable.

Table 1: Commercial Suppliers of this compound

| Supplier | Reported Purity | CAS Number | Notes |

| TCI Chemicals[1] | ≥98.0% | 851335-09-6 | Available in research quantities (e.g., 1g).[1] |

| Chem-Impex[2] | 98-105% (by titration) | 851335-09-6 | Marketed for drug development and Suzuki-Miyaura reactions.[2] |

| BLD Pharmatech | Information available upon request | 851335-09-6 | Offers bulk quantities. |

| Santa Cruz Biotechnology | Information available upon request | 851335-09-6 | For research use only. |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆BClO₄ | [1][2] |

| Molecular Weight | 200.38 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 210 °C (literature) | [2] |

| Storage Conditions | Room Temperature | [2] |

Experimental Protocols: Quality Assessment

Accurate characterization of this compound is crucial for its successful application in synthesis. The following sections provide detailed, adaptable protocols for purity and identity verification using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC is a robust method for assessing the purity of arylboronic acids. The following is a general protocol that can be optimized for this compound.

Objective: To determine the purity of a this compound sample by separating it from potential impurities.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (for mobile phase modification)

-

Sample of this compound

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier (e.g., 0.1% formic acid). The organic-to-aqueous ratio can be adjusted to achieve optimal separation. Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 10 mL volumetric flask.

-

Sample Solution Preparation: Prepare a sample solution with the same concentration as the standard solution.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Interpretation: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

¹H-NMR Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is an essential technique for confirming the chemical structure of this compound. Arylboronic acids can exist in equilibrium with their boroxine anhydrides, which can complicate spectra. Using a deuterated alcohol as the solvent can help to break up these oligomers.

Objective: To confirm the identity and structural integrity of a this compound sample.

Instrumentation and Materials:

-

NMR spectrometer (e.g., 400 MHz)

-

5 mm NMR tubes

-

Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

Sample of this compound

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CD₃OD) directly in the NMR tube.

-

Spectrometer Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition: Acquire the ¹H-NMR spectrum. The number of scans can be increased for samples with low concentration.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns of the aromatic protons to confirm the structure. The carboxylic acid and boronic acid protons may be broad or exchange with the solvent.

Application in Drug Discovery: Synthesis of Combretastatin A-4 Analogues

This compound is a key building block in the synthesis of combretastatin A-4 analogues, a class of potent anti-cancer agents that function by inhibiting tubulin polymerization. The Suzuki-Miyaura cross-coupling reaction is a powerful method for constructing the core stilbene scaffold of these molecules.

General Protocol for Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a combretastatin A-4 analogue by coupling this compound with a suitable vinyl halide.

Materials:

-

This compound

-

A suitable vinyl halide (e.g., a substituted vinyl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

-

Solvent system (e.g., toluene/water, dioxane/water, or DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a reaction flask, add this compound (1 equivalent), the vinyl halide (1-1.2 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired combretastatin A-4 analogue.

Mechanism of Action: Inhibition of Tubulin Polymerization

Combretastatin A-4 and its analogues exert their anti-cancer effects by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for cell division, leading to cell cycle arrest and apoptosis.

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize (assemble) and depolymerize (disassemble) is crucial for the formation of the mitotic spindle during cell division. Combretastatin A-4 analogues, synthesized using this compound, inhibit the polymerization of tubulin, leading to a net depolymerization of microtubules. This disruption of the microtubule network prevents the formation of a functional mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo programmed cell death.

This guide provides researchers with the essential information needed to source and utilize high-purity this compound effectively in their research endeavors, particularly in the promising field of anti-cancer drug development. The provided protocols and diagrams serve as a valuable resource for both planning and executing synthetic and analytical procedures.

References

An In-depth Technical Guide to the Core Reactive Properties of 4-Carboxy-2-chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-2-chlorophenylboronic acid is a bifunctional organoboron compound that has garnered significant attention in synthetic chemistry, particularly in the realms of medicinal chemistry and materials science. Its structural features—a phenyl ring substituted with a boronic acid group, a carboxylic acid group, and a chlorine atom—impart a unique set of reactive properties. This guide provides a detailed overview of these properties, focusing on its key reactions, stability, and applications, supported by experimental insights and visualizations to aid researchers in leveraging this versatile reagent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for determining appropriate reaction conditions, solvents, and storage protocols.

| Property | Value | Reference |

| CAS Number | 851335-09-6 | [1] |

| Molecular Formula | C₇H₆BClO₄ | [1] |

| Molecular Weight | 200.38 g/mol | [1] |

| Melting Point | 208-210 °C | [2] |

| Boiling Point | 429.7±55.0 °C (Predicted) | [2] |

| Density | 1.55±0.1 g/cm³ (Predicted) | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| pKa | 3.71±0.10 (Predicted) | |

| Storage | Inert atmosphere, 2-8°C | [2] |

Core Reactive Properties and Key Reactions

The reactivity of this compound is dominated by the interplay of its three functional groups. The boronic acid moiety is the primary site for cross-coupling reactions, the carboxylic acid group allows for esterification and amidation, and the chlorine atom can participate in nucleophilic aromatic substitution, although this is less common.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1] This reaction forms a carbon-carbon bond between the boronic acid's phenyl ring and an aryl or vinyl halide, providing a powerful method for the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals.[3]

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below. It involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronate species (formed from the boronic acid and a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

While specific yield data for a variety of coupling partners with this compound is not extensively tabulated in the literature, the reaction is generally high-yielding with a broad range of aryl and heteroaryl halides.[4] The presence of both an electron-withdrawing carboxylic acid and a halogen on the boronic acid's ring can influence its reactivity.

Interaction with Diols

Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create five- or six-membered cyclic boronate esters.[5][6] This reactivity is fundamental to their application in sensors, bioconjugation, and drug delivery systems. The equilibrium of this reaction is pH-dependent, with the ester formation being more favorable at higher pH values where the boronic acid exists as the more nucleophilic boronate anion.

The interaction with diols can be summarized by the following equilibrium:

Caption: Reversible formation of a cyclic boronate ester from a boronic acid and a diol.

The kinetics and thermodynamics of this interaction are influenced by the nature of the substituents on the phenyl ring. For this compound, the electron-withdrawing nature of the chloro and carboxyl groups is expected to increase the Lewis acidity of the boron atom, potentially influencing the equilibrium constant of ester formation.[5]

Stability and Handling

This compound is a solid that is stable under recommended storage conditions (2-8°C, inert atmosphere).[2] However, like other boronic acids, it can be incompatible with strong oxidizing agents. It is also important to note that arylboronic acids can undergo dehydration to form boroxines (anhydride trimers), which may be less reactive in certain applications.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound. Below are representative protocols for its purification and use in a Suzuki-Miyaura coupling reaction.

Protocol 1: Purification of Arylboronic Acids

Commercially available arylboronic acids may contain boroxine impurities which can negatively impact reaction efficiency. A recrystallization step is often recommended to ensure high purity.

Materials:

-

This compound

-

Deionized water

-

Conical flask

-

Heating plate with magnetic stirrer

-

Filter paper

Procedure:

-

Suspend the this compound in deionized water in a conical flask.

-

Heat the suspension to boiling with vigorous stirring until the boronic acid is fully dissolved.

-

Perform a hot gravity filtration to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.

-

Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general workflow for the coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.2 equiv.)

-

Aryl halide (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.)

-

Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, and the base.

-

Add the solvent and degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water or a dilute acid solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Applications in Drug Development and Materials Science

The reactive properties of this compound make it a valuable building block in several advanced applications:

-

Drug Development: As a key intermediate, it is used in the synthesis of a variety of pharmaceuticals, particularly in the development of targeted therapies.[1] The biaryl structures formed via Suzuki-Miyaura coupling are prevalent in many biologically active molecules.

-

Bioconjugation: The ability of the boronic acid moiety to react with diols allows for the linking of biomolecules to surfaces or other molecules, which is a critical technique in developing effective drug delivery systems.

-

Materials Science: This compound is utilized in the creation of advanced materials, such as functional polymers and nanomaterials, which have applications in electronics and sensor technology.[1] The carboxylic acid group provides an additional handle for polymerization or surface functionalization.

Conclusion

This compound is a versatile and powerful reagent for organic synthesis. Its key reactive properties, centered around the Suzuki-Miyaura coupling and its interaction with diols, have established it as a valuable tool for researchers in drug discovery and materials science. A thorough understanding of its chemical behavior, stability, and appropriate experimental handling is essential for unlocking its full synthetic potential. This guide provides a foundational understanding to aid in the effective utilization of this important chemical building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 851335-09-6 [m.chemicalbook.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. researchgate.net [researchgate.net]

- 5. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy | Poster Board #745 - American Chemical Society [acs.digitellinc.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Carboxy-2-chlorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 4-Carboxy-2-chlorophenylboronic acid with various aryl halides.

The presence of both a carboxylic acid and a chloro substituent on the boronic acid partner presents unique challenges. The carboxylic acid can coordinate to the palladium catalyst, potentially leading to deactivation. Furthermore, the chloro group on the boronic acid and the use of aryl chlorides as coupling partners necessitate the use of highly active catalyst systems due to the strong carbon-chlorine bond. This protocol outlines conditions designed to overcome these challenges and achieve efficient coupling.

Key Reaction Parameters and Optimization

Successful Suzuki-Miyaura coupling of this compound requires careful consideration of the catalyst, ligand, base, and solvent system. The following table summarizes typical reaction components and their roles, with specific examples suitable for this challenging substrate.

| Component | Example(s) | Role & Considerations |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are crucial for the coupling of aryl chlorides as they promote the oxidative addition step. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. A moderately strong, non-nucleophilic base is often preferred to avoid side reactions with the carboxylic acid. An excess of a weaker base may also be employed. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A biphasic solvent system is often beneficial for couplings involving polar substrates like carboxylic acids, aiding in the dissolution of both the organic and inorganic reagents. |

| Aryl Halide Partner | Aryl bromides, Aryl iodides, Activated aryl chlorides | The reactivity of the aryl halide follows the order I > Br > OTf >> Cl. Electron-withdrawing groups on the aryl halide can increase its reactivity. |

Experimental Protocol: General Procedure

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium phosphate (3.0 equivalents).

-

Add the palladium precatalyst, Palladium(II) acetate (0.02 equivalents), and the ligand, SPhos (0.04 equivalents).

-

Add a 10:1 mixture of Toluene and water as the solvent. The reaction concentration should be approximately 0.1 M with respect to the aryl bromide.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate with 1% acetic acid) to afford the desired biaryl carboxylic acid.

Note on Carboxylic Acid Protection: In cases of low yield or catalyst deactivation, protection of the carboxylic acid group as an ester (e.g., methyl or ethyl ester) may be necessary. The ester can be subsequently hydrolyzed to the carboxylic acid after the coupling reaction.

Diagram of Experimental Workflow

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Signaling Pathway of the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Application Notes and Protocols for 4-Carboxy-2-chlorophenylboronic Acid in Palladium-Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Carboxy-2-chlorophenylboronic acid in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This versatile building block is instrumental in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of both a carboxylic acid and a chloro substituent on the phenylboronic acid moiety offers unique reactivity and opportunities for diverse functionalization.

Overview of Applications

This compound is a key reagent in the construction of carbon-carbon bonds, primarily through the Suzuki-Miyaura cross-coupling reaction. Its utility is particularly noted in:

-

Drug Development: As a crucial intermediate in the synthesis of various pharmaceutical compounds, including targeted cancer therapies.[1] The biaryl carboxylic acid motif is a common pharmacophore in drug candidates.

-

Material Science: In the creation of advanced materials such as polymers and nanomaterials with specific electronic or photophysical properties.[1]

-

Organic Synthesis: As a versatile building block for the synthesis of complex organic molecules and functionalized aromatic systems.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application of this compound. This reaction facilitates the formation of a C-C bond between the boronic acid and an aryl or vinyl halide (or triflate), catalyzed by a palladium complex. The general transformation is depicted below:

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds using 4-Carboxy-2-chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-2-chlorophenylboronic acid is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry for the creation of complex biaryl scaffolds. These structures are integral to a wide array of therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is the most prominent method for the synthesis of biaryl compounds utilizing this boronic acid, offering a powerful tool for carbon-carbon bond formation.[1] This document provides detailed application notes and protocols for the synthesis of biaryl compounds using this compound, focusing on the widely employed palladium-catalyzed Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The biaryl motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of this compound allows for the introduction of a chlorinated and carboxylated phenyl ring, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The carboxylic acid group can serve as a handle for further functionalization or as a key interaction point with biological targets, while the chlorine atom can modulate metabolic stability and binding affinity. This reagent is a key intermediate in the synthesis of various pharmaceuticals, including those targeting cancer and other diseases.[1]

Reaction Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organic halide or triflate. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step.

Below is a diagram illustrating the general catalytic cycle of the Suzuki-Miyaura reaction.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are representative examples for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Reaction conditions should be optimized for each specific substrate.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the coupling of this compound with a variety of aryl bromides.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Add the palladium catalyst (0.01-0.05 equivalents).

-

The vessel is sealed and the atmosphere is replaced with an inert gas by evacuating and backfilling with nitrogen or argon three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by a suitable method, such as column chromatography or recrystallization.

Purification of the Biaryl Carboxylic Acid Product:

Purification of the resulting biaryl carboxylic acid can be challenging due to its polarity. A common procedure involves an acid-base workup:

-

After the reaction, the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃) is added.

-

The aqueous layer, containing the sodium salt of the carboxylic acid, is separated and washed with an organic solvent to remove non-acidic impurities.

-

The aqueous layer is then acidified with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid product.

-

The solid product is collected by filtration, washed with water, and dried under vacuum.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with substituted phenylboronic acids, providing a general reference for expected outcomes. Specific yields for this compound will be substrate-dependent and require optimization.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | 4-Carboxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85-95 |

| 2 | 3-Bromopyridine | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | ~70-85 |

| 3 | 1-Bromo-4-nitrobenzene | This compound | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 110 | 8 | ~80-90 |

| 4 | 2-Bromotoluene | This compound | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 12 | ~75-90 |

Note: The data in this table is representative and compiled from general literature on Suzuki-Miyaura couplings. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Workflow and Logic